Cerium fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cerium fluoride, also known as this compound, is a useful research compound. Its molecular formula is CeF3 and its molecular weight is 197.111 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electrical Properties in Sensor Applications

Cerium fluoride has been identified as a unipolar fluoride ion conductor with potential application in electrochemical sensors. Thin films of this compound, prepared by physical vapor deposition, demonstrate significant electrical properties. These properties include a high conductivity value, making it suitable as an electrolyte material in sensors, particularly for ambient temperature operations. The polycrystalline nature of these films and their grain-like structures contribute to their functionality in sensor applications (Dorai et al., 2010).

Water Treatment

This compound has been utilized in water treatment, specifically for the removal of fluoride from drinking water. Cerium dispersed in carbon (CeDC) is a hybrid sorbent that demonstrates significant fluoride scavenging ability. This material shows a high fluoride uptake capacity and can be regenerated for repeated use, highlighting its efficiency and cost-effectiveness in water treatment processes (Sivasankar et al., 2013).

Fuel Cell Technology

In polymer electrolyte membrane (PEM) fuel cells, cerium acts as a radical scavenger, enhancing cell durability. However, cerium tends to migrate within the fuel cell components under varying humidity conditions, affecting its performance. Understanding cerium's migration patterns is crucial for optimizing fuel cell design and efficiency (Baker et al., 2016).

Enhancing Battery Performance

This compound coating has been applied to lithium-ion battery cathodes to improve their electrochemical performance. This coating leads to enhanced initial coulombic efficiency, better cyclic performance, and superior high-rate capacity. The stability and thinness of the CeF3 coating are key factors in these improvements, as they reduce structural damage and impedance increase during battery cycling (Lu et al., 2014).

Environmental Applications

In environmental science, Ce-AlOOH modified with oxalic acid has been investigated for fluoride removal. This material demonstrates a high adsorption capacity and good recycling performance, attributed to the presence of tetravalent cerium as a key adsorption site. The modification with oxalic acid significantly enhances adsorption capacity, making it a promising material for environmental cleanup (Tao et al., 2020).

Nanoparticle Synthesis

This compound's role in the formation of nanoparticles, especially in precipitation reactions, has been studied. Its interaction with other ions during the formation process is crucial for understanding and controlling the properties of the resulting nanoparticles. These nanoparticles have potential applications in various fields, including catalysis and materials science (Kovacs et al., 2009).

Mécanisme D'action

Target of Action

Cerium fluoride, specifically in the form of cerium (III) fluoride nanoparticles (CeF3 NPs), primarily targets human cells, both normal and cancerous . In the context of radiation therapy, it has been found to interact differently with normal human mesenchymal stem cells (hMSC) and cancer cells (MCF-7 line) .

Mode of Action

This compound interacts with its targets by modulating their response to X-ray radiation . It effectively prevents the formation of hydrogen peroxide and hydroxyl radicals in an irradiated aqueous solution, exhibiting pronounced antioxidant properties . This modulation of oxidative stress is a key aspect of its mode of action.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the response to intracellular oxidative stress and DNA repair . This compound nanoparticles can modulate the expression of genes associated with the development of intracellular oxidative stress, cell redox status, and the DNA-repair system after X-ray irradiation .

Pharmacokinetics

It’s worth noting that this compound can dissolve in dmso and react to form a coordination complex , which may influence its bioavailability and pharmacokinetics.

Result of Action

The action of this compound results in differential effects on normal and cancer cells. It protects normal cells (hMSC) from radiation-induced proliferation arrest, increasing their viability and mitochondrial membrane potential . Conversely, it induces cell death in MCF-7 cancer cells, causing radiation-induced mitochondrial hyperpolarization .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure . For instance, this compound evaporates without decomposition, but the melt can react with the boat material, suggesting that evaporation by electron beam is preferable . Therefore, the environment plays a crucial role in determining the compound’s action, efficacy, and stability.

Safety and Hazards

Orientations Futures

Exposing cerium fluoride to ultrafast pulses of light sends its atoms into a dance that momentarily enlists the spins of electrons, causing them to align with the atomic rotation . This alignment would otherwise require a powerful magnetic field to activate, since this compound is naturally paramagnetic with randomly oriented spins even at zero temperature . This discovery significantly expands the application of this compound .

Analyse Biochimique

Biochemical Properties

Cerium fluoride plays a significant role in biochemical reactions, particularly due to its redox-active properties. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound nanoparticles have been shown to modulate the activity of enzymes involved in oxidative stress responses. These nanoparticles can prevent the formation of hydrogen peroxide and hydroxyl radicals, demonstrating pronounced antioxidant properties . Additionally, this compound interacts with proteins involved in DNA repair, modulating their expression and activity in response to oxidative stress .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In normal human mesenchymal stem cells, this compound nanoparticles protect against radiation-induced proliferation arrest, enhancing cell viability and mitochondrial membrane potential . Conversely, in cancer cells such as the MCF-7 line, this compound induces cell death by causing mitochondrial hyperpolarization and increasing the number of double-strand breaks in DNA . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, influencing their structure and function. For example, this compound nanoparticles can interact with DNA, proteins, and enzymes, leading to changes in their activity. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage . Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound nanoparticles maintain their antioxidant properties over extended periods, providing sustained protection against oxidative stress . The compound’s stability can be affected by environmental conditions, such as pH and temperature, which may influence its efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits protective effects against oxidative stress and enhances cellular function. At high doses, this compound can induce toxic effects, including oxidative damage and cell death . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s antioxidant properties influence metabolic flux and metabolite levels, protecting cells from oxidative damage and maintaining cellular homeostasis . Additionally, this compound can modulate the activity of enzymes involved in redox reactions, further influencing metabolic pathways and cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. For instance, this compound nanoparticles can be internalized by cells through endocytosis, allowing them to accumulate in specific cellular compartments . This targeted distribution enhances the compound’s efficacy and minimizes potential side effects.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound nanoparticles can localize to the mitochondria, where they exert their antioxidant effects by scavenging reactive oxygen species . This subcellular targeting enhances the compound’s therapeutic potential and minimizes off-target effects.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Cerium fluoride can be achieved through a precipitation reaction between cerium nitrate and sodium fluoride.", "Starting Materials": [ "Cerium nitrate", "Sodium fluoride", "Distilled water" ], "Reaction": [ "Dissolve cerium nitrate in distilled water to form a clear solution.", "Add sodium fluoride to the solution slowly while stirring continuously.", "A white precipitate of cerium fluoride will form.", "Filter the precipitate and wash it with distilled water to remove any impurities.", "Dry the cerium fluoride precipitate in an oven at 100°C for several hours until it is completely dry.", "The final product is a white crystalline powder of cerium fluoride." ] } | |

Numéro CAS |

7758-88-5 |

Formule moléculaire |

CeF3 |

Poids moléculaire |

197.111 g/mol |

Nom IUPAC |

trifluorocerium |

InChI |

InChI=1S/Ce.3FH/h;3*1H/q+3;;;/p-3 |

Clé InChI |

QCCDYNYSHILRDG-UHFFFAOYSA-K |

SMILES |

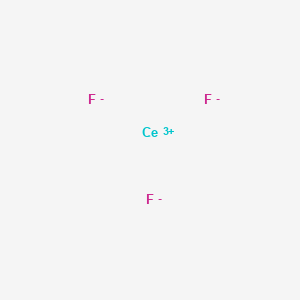

[F-].[F-].[F-].[Ce+3] |

SMILES canonique |

F[Ce](F)F |

| 37317-01-4 7758-88-5 |

|

Description physique |

Hexagonal crystals or powder; [Merck Index] Insoluble in water and acids; [Hawley] |

Pictogrammes |

Irritant |

Synonymes |

cerium fluoride cerium trifluoride cerous fluoride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

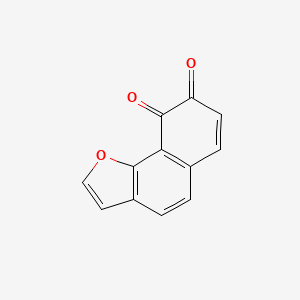

![(4S)-4-[(3S,5R,8R,9S,10S,13R,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3-methylideneoxolan-2-one](/img/structure/B1219888.png)

![2,6-Ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylmethylsulfanyl]phenol](/img/structure/B1219892.png)

![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17R)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1219893.png)